2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
Brand Name:
Vulcanchem
CAS No.:
63704-48-3
VCID:
VC21318417
InChI:
InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17)
SMILES:
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C
Molecular Formula:
C13H16N2OS
Molecular Weight:
248.35 g/mol
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
CAS No.: 63704-48-3
Cat. No.: VC21318417
Molecular Formula: C13H16N2OS
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63704-48-3 |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17) |
| Standard InChI Key | HNRLDJLVPWJKFE-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(N=C(N1C2=CC=CC=C2O)S)(C)C |
| SMILES | CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
| Canonical SMILES | CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator